molecular formula C13H13BrN2O3 B4623438 5-(5-bromo-2-isopropoxybenzylidene)-2,4-imidazolidinedione

5-(5-bromo-2-isopropoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B4623438
M. Wt: 325.16 g/mol
InChI Key: WVSGKLGRAJUVQD-POHAHGRESA-N
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Description

5-(5-bromo-2-isopropoxybenzylidene)-2,4-imidazolidinedione, also known as BIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIMP is a derivative of thalidomide and has been found to exhibit anti-inflammatory and immunomodulatory properties.

Scientific Research Applications

Chemical Synthesis and Modification

The compound's role in chemical synthesis is highlighted through its involvement in the transformation and creation of novel chemical entities. For instance, ring transformations of related derivatives have been explored for generating new compounds with potential biological activities (Milcent et al., 1991). Similarly, its utility in bromination reactions to produce brominated derivatives indicates its significance in synthetic chemistry, facilitating the introduction of bromo groups into molecules (Chun, 2008).

Photodynamic Therapy and Cancer Research

Significant research has been dedicated to exploring the applications of related compounds in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, including those similar to "5-(5-bromo-2-isopropoxybenzylidene)-2,4-imidazolidinedione," demonstrate promising singlet oxygen quantum yields , crucial for effective PDT (Pişkin et al., 2020).

Material Science and Molecular Design

In material science, these compounds' structural properties enable the design and synthesis of novel materials with specific functions. For example, the electrochemical oxidation study of hydantoin derivatives, a category to which "5-(5-bromo-2-isopropoxybenzylidene)-2,4-imidazolidinedione" belongs, provides insights into their electrochemical behaviors, suggesting potential applications in electronic and photonic devices (Nosheen et al., 2012).

Catalysis and Synthetic Applications

The compound and its analogs have been utilized as intermediates in catalytic processes to facilitate the synthesis of a wide range of organic molecules. For instance, N-heterocyclic carbene complexes derived from similar structures have shown preliminary cytotoxicity towards cancer cell lines, underscoring their potential in medicinal chemistry and drug discovery (Patil et al., 2011).

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-7(2)19-11-4-3-9(14)5-8(11)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSGKLGRAJUVQD-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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